4-Ethyl-3,3-difluoropyrrolidine

Description

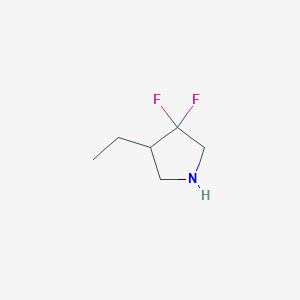

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11F2N |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

4-ethyl-3,3-difluoropyrrolidine |

InChI |

InChI=1S/C6H11F2N/c1-2-5-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3 |

InChI Key |

DBQLMQZOPIULKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1(F)F |

Origin of Product |

United States |

Academic Research Applications of 4 Ethyl 3,3 Difluoropyrrolidine and Its Structural Analogs

Utility as a Molecular Building Block in Organic Synthesis

Fluorinated building blocks like 4-Ethyl-3,3-difluoropyrrolidine are highly sought after in synthetic chemistry for their ability to introduce unique physicochemical properties into larger, more complex molecules. sigmaaldrich.com The gem-difluoro group (CF2) in particular is a key motif for modulating biological activity and material characteristics. researchgate.net

Integration into Sophisticated Molecular Architectures for Research Purposes

The 3,3-difluoropyrrolidine (B39680) scaffold is a versatile synthon used to construct advanced molecules for pharmaceutical research. nbinno.com Its hydrochloride salt is frequently employed as a reactant to introduce the difluorinated pyrrolidine (B122466) moiety via nucleophilic substitution or palladium-catalyzed allylic amination to prepare cyclic and acyclic β-aminofluoroalkenes. nbinno.comchemicalbook.com

This building block has been instrumental in developing inhibitors for enzymes implicated in various diseases. Notable examples include:

Dipeptidyl peptidase-4 (DPP-4) Inhibitors: Derivatives of 3,3-difluoropyrrolidine have been synthesized to create potential inhibitors of DPP-4, an enzyme involved in glucose metabolism, making it a key target in type 2 diabetes research. nbinno.com

Dual Leucine Zipper Kinase (DLK) Inhibitors: The scaffold has been used to generate potent and selective inhibitors of DLK, a kinase that regulates neuronal degeneration, offering potential avenues for treating neurodegenerative diseases. nbinno.comchemicalbook.com

The enantioselective synthesis of related analogs, such as 3,3-difluoropyrrolidin-4-ol, further highlights the importance of these structures as valuable intermediates in medicinal chemistry. nih.gov The presence of the ethyl group in this compound offers an additional vector for structural diversity, allowing researchers to explore structure-activity relationships with greater precision.

Table 1: Examples of Complex Molecules Synthesized Using Difluoropyrrolidine Analogs

| Target Class | Building Block Used | Therapeutic Area of Research |

| DPP-4 Inhibitors | 3,3-Difluoropyrrolidine HCl | Type 2 Diabetes |

| DLK Inhibitors | 3,3-Difluoropyrrolidine HCl | Neurodegenerative Diseases |

| Cannabinoid Receptor 2 Agonists | 3,3-Difluoropyrrolidine HCl | Inflammatory Kidney Diseases |

| Carbonic Anhydrase II Inhibitors | Fluorinated Pyrrolidines | Not specified |

Contribution to Agrochemical Research and Development

Fluorinated heterocyclic compounds are integral to the agrochemical industry, with a significant percentage of commercial pesticides containing at least one fluorine atom. sigmaaldrich.comresearchgate.net The introduction of fluorine can enhance the efficacy, selectivity, and metabolic stability of herbicides, fungicides, and insecticides. sigmaaldrich.comrsc.org

The difluoropyrrolidine moiety is particularly valuable in this context. Research has shown that fluorine atoms on the pyrrolidine ring play a crucial role in the antifungal activity of synthesized compounds. rsc.org In comparative studies, fluorinated pyrrolidines exhibited significantly higher antifungal activity against common plant fungi like Sclerotinia sclerotiorum and Rhizoctonia solani compared to their non-fluorinated counterparts. rsc.org The gem-difluoro group in structures like this compound can block metabolic pathways that would otherwise deactivate the pesticide, leading to prolonged residual activity. nih.gov

Exploration in Advanced Materials Science

The unique electronic properties of fluorinated compounds make them attractive for applications in materials science. nih.gove-bookshelf.de Fluorinated heterocycles are used in the development of polymers, ionic liquids, and other advanced materials. researchgate.netman.ac.ukresearchgate.net

A specific application involving the 3,3-difluoropyrrolidine core is in the synthesis of ferroelectric materials. Researchers have synthesized a hybrid organic-inorganic ferroelectric, (3,3-difluoropyrrolidinium)2ZnCl4·H2O, which exhibits spontaneous polarization. ossila.com Such materials have potential applications in data storage, sensors, and other electronic devices. The incorporation of fluorinated pyrrolidine derivatives can also be explored in the functionalization of materials like graphene or in the creation of specialized fluoropolymers. man.ac.uk

Fundamental Impact of Fluorine Substitution on Molecular Properties and Biological Activity (Theoretic Framework)

The substitution of hydrogen with fluorine, particularly as a gem-difluoro group, has a profound and predictable impact on a molecule's physicochemical profile. This strategic modification is a key tool in rational drug and material design. tandfonline.comresearchgate.net

Modulation of Chemical Reactivity and Stability Profiles

The introduction of the CF2 group into the pyrrolidine ring alters its fundamental chemical properties in several ways:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. tandfonline.com This is a primary reason for using fluorine to block "metabolic soft spots" in a molecule, thereby preventing oxidative metabolism by enzymes like cytochrome P450. nih.govresearchgate.net This increased stability often leads to a longer biological half-life.

Electronic Effects and pKa: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the electron distribution in a molecule. tandfonline.com This influences the acidity or basicity (pKa) of nearby functional groups. For instance, fluorination lowers the basicity of the pyrrolidine nitrogen, which can improve bioavailability by allowing for better membrane permeation of the uncharged species. tandfonline.comtandfonline.com

Conformational Control: The polarized C-F bonds can engage in stereoelectronic interactions that influence and stabilize specific molecular conformations. rsc.org This pre-organization can be advantageous for binding to a biological target.

Table 2: Physicochemical Effects of Fluorine Substitution

| Property | Effect of Fluorination (especially gem-CF2) | Rationale |

| Metabolic Stability | Increased | High C-F bond strength resists enzymatic cleavage. acs.org |

| Basicity (pKa) | Decreased | Strong inductive electron-withdrawal by fluorine atoms. tandfonline.com |

| Lipophilicity (LogP/LogD) | Context-dependent increase | The CF2 group is more lipophilic than a CH2 group, which can enhance membrane permeability. tandfonline.comresearchgate.net |

| Dipole Moment | Altered | High electronegativity of fluorine changes molecular polarity. researchgate.net |

| Conformation | Stabilized specific conformers | Stereoelectronic effects and dipole interactions. rsc.org |

Influence on Bioactivity and Pharmacological Potency within Research Models

The changes in physicochemical properties described above directly translate to modulations in biological activity. The gem-difluoro group is often considered a "bioisostere" for other functional groups like a carbonyl (C=O) or ether (-O-) moiety, allowing chemists to replace those groups while maintaining or improving pharmacological profiles. researchgate.netbaranlab.orgnih.gov

Key impacts on bioactivity include:

Enhanced Binding Affinity: The altered electronic nature and conformational rigidity imparted by fluorine can lead to stronger and more specific interactions with target proteins or receptors. researchgate.net The C-F bond can participate in favorable electrostatic and hydrogen bonding interactions within a binding pocket.

Improved Membrane Permeability: Increased lipophilicity is a common consequence of fluorination, which can enhance a molecule's ability to cross biological membranes and reach its intracellular target. tandfonline.comresearchgate.net

Computational and Theoretical Investigations of Fluorinated Pyrrolidines

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking serves as a critical computational tool for predicting the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or nucleic acid. In the context of fluorinated pyrrolidines, docking studies elucidate how the unique stereoelectronic properties conferred by fluorine atoms influence molecular recognition and interaction at the atomic level. The introduction of fluorine can significantly alter a molecule's binding mode and selectivity. nih.govnih.gov

For instance, studies on related fluorinated heterocyclic ligands have demonstrated that fluorine can participate in favorable interactions within a binding pocket. nih.gov These can include the formation of non-canonical hydrogen bonds with backbone amides or specific side chains. nih.gov The high electronegativity of fluorine can also modulate the charge distribution across the pyrrolidine scaffold, influencing electrostatic and dipole interactions with the target protein. Furthermore, the substitution of hydrogen with fluorine can displace key water molecules in a binding site, leading to entropic gains that contribute to binding affinity. nih.gov

In a relevant study, the β-fluorination of pyrrolidine rings attached to acridine (B1665455) ligands was shown to fundamentally alter their interaction with G-quadruplex DNA. sinapse.ac.uk X-ray crystallography revealed that the C-F bond incorporation induced a distinct pyrrolidine ring conformation compared to the non-fluorinated version, resulting in a different binding mode that involved the reversal of the pyrrolidinium (B1226570) N+-H orientation. sinapse.ac.uk Similarly, fluorinated pyrrolidines have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Computational and experimental data indicated that these compounds exhibit remarkable selectivity for the cytosolic isoform hCA II, suggesting a binding mechanism that is distinct from traditional inhibitors and is influenced by the fluorinated scaffold. nih.gov Such studies underscore the power of molecular docking to rationalize the observed biological activity and guide the design of next-generation inhibitors with improved potency and selectivity.

Conformational Analysis and Ring Pucker Studies

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. beilstein-journals.org The puckering of the γ-carbon (C4) relative to the plane of the other ring atoms results in two primary low-energy envelope conformations: endo (puckering towards the carboxyl group in proline) and exo (puckering away). nih.gov The conformational preference of the ring, known as the ring pucker, is highly sensitive to the nature and stereochemistry of its substituents. nih.gov

Selective fluorination of the pyrrolidine ring introduces potent stereoelectronic effects that can profoundly bias this conformational equilibrium. beilstein-journals.org Quantum-chemical analyses of difluorinated pyrrolidines have shown that effects such as the gauche effect and the anomeric effect play crucial roles in determining conformer stability. beilstein-journals.orgnih.gov

Anomeric Effect : In α-fluorinated pyrrolidines (fluorine at C2 or C5), a generalized anomeric effect, resulting from the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the adjacent C-F bond (σ*CF), strongly stabilizes specific conformations. beilstein-journals.orgnih.gov

Gauche Effect : The tendency for electronegative substituents to adopt a gauche arrangement is also a factor, though it can be overshadowed by more dominant steric and electrostatic interactions. beilstein-journals.orgnih.gov

For a gem-difluorinated system like the 3,3-difluoropyrrolidine core, these electronic effects significantly influence the ring's shape. Studies on related fluorinated prolines have shown that fluorination can tune the endo/exo pucker preference. biorxiv.org For example, 4S-substituted prolines with electron-withdrawing groups strongly favor the endo ring pucker. nih.gov Furthermore, computational work has revealed that solvation can induce significant changes in ring puckering that are not always captured accurately by standard classical force fields, necessitating quantum mechanical calculations or corrected models for precise predictions. biorxiv.org The conformational properties of various 3,4-difluoro-l-proline diastereoisomers have been shown to bias ring pucker and the cis/trans ratio of the preceding amide bond. acs.org

| Conformation Attribute | Influence of Fluorination | Key Stereoelectronic Effects |

| Ring Pucker | Biases the equilibrium between endo and exo conformations. | Gauche effect, Anomeric effect (nN→σ*CF) |

| Amide Isomerization | Can alter the energy barrier and equilibrium for cis/trans isomerization of N-acyl derivatives. | Dipole alignment, steric hindrance |

| Overall Shape | Locks the ring into more defined, lower-energy conformations. | Hyperconjugation, electrostatic interactions |

In Silico Prediction and Validation of Physicochemical Parameters (e.g., Basicity, Lipophilicity)

The physicochemical properties of a molecule, particularly its basicity (pKa) and lipophilicity (LogP), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Predicting these properties for fluorinated compounds using computational (in silico) methods presents unique challenges due to the complex and context-dependent effects of fluorine. researchgate.netnih.gov

Basicity (pKa): The basicity of the pyrrolidine nitrogen is strongly influenced by the powerful electron-withdrawing inductive effect of fluorine atoms. For this compound, the two fluorine atoms at the C3 position significantly reduce the electron density on the nitrogen atom, thereby lowering its basicity compared to non-fluorinated analogs. The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their distance from the nitrogen center. researchgate.net Computational pKa prediction models must accurately account for these strong inductive effects as well as through-space electrostatic interactions.

| Physicochemical Parameter | General Effect of gem-Difluorination at C3 | Computational Prediction Challenges |

| Basicity (pKa) | Decrease: Strong inductive electron withdrawal by fluorine atoms reduces the basicity of the pyrrolidine nitrogen. | Accurately modeling the potent inductive effect and through-space field effects. |

| Lipophilicity (LogP) | Variable: Can increase or decrease depending on the overall molecular context and conformational effects. | Balancing the increased hydrophobic surface against the introduction of strong C-F dipoles; standard models often fail. researchgate.net |

Mechanistic Elucidation of Reaction Pathways through Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. For the synthesis of complex molecules like fluorinated pyrrolidines, methods such as Density Functional Theory (DFT) are frequently employed to understand reaction feasibility, regioselectivity, and stereoselectivity. nih.gov

While a specific mechanistic study for this compound was not found, computational studies on the synthesis of related pyrrolidine structures offer significant insight. For example, the mechanism of copper-catalyzed intramolecular C-H amination to form pyrrolidines has been investigated in detail using both experimental and computational approaches. nih.govacs.org These studies explored the C-H amination of N-fluoride amides, where the cleavage of the N-F bond is a key step. nih.gov DFT calculations were used to compare the reaction pathways for different N-halide amides. nih.govacs.org The computations revealed that the pathway involving the N-F bond had a significantly different and more favorable energy profile compared to analogous N-Cl systems, highlighting the unique reactivity imparted by the N-F bond. nih.gov The calculations showed that an alternative radical mechanism involving a fluorine radical had an extremely high energy barrier, confirming that the reaction proceeds through a specific copper-mediated pathway. nih.govacs.org

Such computational investigations are crucial for:

Validating Proposed Mechanisms: Confirming that a hypothesized sequence of elementary steps is energetically feasible.

Optimizing Reaction Conditions: Identifying rate-limiting steps and understanding the role of catalysts, ligands, and solvents to improve reaction efficiency.

Predicting Outcomes: Assessing the viability of new synthetic routes or predicting the stereochemical outcome of a reaction before undertaking extensive experimental work.

Catalytic Efficacy of Chiral Fluorinated Pyrrolidine Derivatives

Asymmetric Epoxidation Catalysis

Chiral, non-racemic pyrrolidine derivatives are highly valued scaffolds in asymmetric catalysis, serving as the core of numerous successful ligands and organocatalysts. Their rigid, puckered structure provides a well-defined stereochemical environment that can effectively control the facial selectivity of a reaction. The introduction of fluorine into these chiral scaffolds offers a powerful strategy for fine-tuning their catalytic efficacy by modifying both steric and electronic properties.

In the field of asymmetric epoxidation, one of the most prominent methods is the Shi epoxidation, which utilizes a chiral ketone catalyst (often derived from fructose) to generate a chiral dioxirane (B86890) in situ from an oxidant like Oxone. The stereochemical outcome of the epoxidation is dictated by the transition state geometry as the olefin approaches the dioxirane.

While direct studies on the catalytic use of this compound in asymmetric epoxidation are not prominent, the principles of catalysis suggest its potential. A chiral derivative of this compound, when incorporated into a ketone catalyst, could influence the epoxidation reaction in several ways:

Electronic Tuning: The electron-withdrawing difluoro group would significantly alter the electronic nature of the catalytic ketone. This can affect the reactivity of the derived dioxirane and its interaction with the electron-rich double bond of the olefin substrate.

Conformational Rigidity: As discussed (3.3.2), fluorination imparts significant conformational bias. A more rigid catalyst scaffold can lead to a more organized transition state, potentially enhancing enantioselectivity by amplifying the energy difference between the diastereomeric transition states.

Research on other chiral C2-symmetric pyrrolidine derivatives has demonstrated their effectiveness as ligands in various asymmetric transformations, confirming the utility of the pyrrolidine core in inducing high levels of stereocontrol. rsc.org Therefore, chiral fluorinated pyrrolidines represent a promising, albeit underexplored, class of catalysts for asymmetric epoxidation and other transformations.

Asymmetric Alkylation Reactions

Asymmetric alkylation reactions represent a powerful tool in organic synthesis for the enantioselective formation of carbon-carbon bonds. The development of chiral catalysts and auxiliaries that can effectively control the stereochemical outcome of these reactions is a significant area of research. Within this context, fluorinated organic molecules, particularly those containing pyrrolidine scaffolds, have garnered attention due to the unique stereoelectronic properties imparted by fluorine atoms, which can influence the conformational preferences and reactivity of catalysts, potentially leading to enhanced stereoselectivity.

However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the application of This compound or its immediate structural analogs as catalysts or chiral auxiliaries in asymmetric alkylation reactions. While research has been conducted on other classes of fluorinated pyrrolidines in asymmetric synthesis, including their use in reactions such as epoxidations and additions to aldehydes, specific data on the catalytic activity of this compound in the context of asymmetric alkylations is not available in published academic research.

For instance, studies on trans-3,4-difluoropyrrolidines have explored their catalytic properties in asymmetric additions to benzaldehyde, which can be considered a form of alkylation. acs.orgnih.gov These studies have demonstrated that the chirality originating from the organofluorine asymmetry can influence the stereochemical course of the reaction. acs.orgnih.gov Similarly, research into the synthesis of chiral 2,4-disubstituted 3,3-difluoropyrrolidines has been reported, highlighting the interest in this class of compounds, though their catalytic applications in asymmetric alkylation were not described. cas.cn

The broader field of organocatalysis frequently employs pyrrolidine-based structures to facilitate asymmetric transformations. The introduction of geminal fluorine atoms at the 3-position of the pyrrolidine ring, as seen in the target compound, is known to alter the basicity of the nitrogen atom and induce specific conformational constraints. These modifications can, in principle, be exploited to modulate the stereochemical environment of a catalytic active site. Despite this potential, the specific substitution pattern of a 4-ethyl group in conjunction with a 3,3-difluoro substitution on the pyrrolidine ring has not been investigated in the context of asymmetric alkylation catalysis according to the available scientific literature.

Consequently, there are no detailed research findings, reaction conditions, substrate scopes, or data tables of catalytic performance to report for this compound in this specific application. The academic exploration of this particular fluorinated pyrrolidine derivative in asymmetric alkylation remains an unaddressed area of research.

Future Research Avenues and Emerging Frontiers for 4 Ethyl 3,3 Difluoropyrrolidine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated pyrrolidines, including 4-Ethyl-3,3-difluoropyrrolidine, presents unique challenges that necessitate the development of innovative and environmentally benign synthetic strategies.

Current approaches often rely on multi-step sequences or the use of hazardous fluorinating agents. Future research will likely focus on the following areas:

Catalytic Asymmetric Synthesis: A key objective is the development of catalytic enantioselective methods to access specific stereoisomers of this compound. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated alkenes have shown promise for producing enantioenriched fluorinated pyrrolidines with high yields and stereoselectivities. rsc.orgresearchgate.net Further exploration of chiral ligands and reaction conditions could lead to even more efficient and selective syntheses.

Photoredox Catalysis: The use of visible-light photoredox catalysis offers a mild and sustainable alternative for the synthesis of complex fluorinated molecules. nottingham.ac.uk Research into photoredox-catalyzed cyclization reactions of appropriately substituted precursors could provide a direct and atom-economical route to the this compound scaffold. nottingham.ac.uk

Flow Chemistry: Continuous flow microreactor synthesis is emerging as a powerful tool in organofluorine chemistry. beilstein-journals.org This technology allows for precise control over reaction parameters, enhanced safety when using hazardous reagents, and facile scalability. Applying flow chemistry to the synthesis of this compound could streamline its production and make it more accessible for further studies.

Late-Stage Fluorination: Developing methods for the direct introduction of the gem-difluoro moiety at a late stage in a synthetic sequence is highly desirable. rsc.org This approach would allow for the rapid diversification of complex molecules containing the pyrrolidine (B122466) core, facilitating the exploration of structure-activity relationships.

Elucidation of Undiscovered Bioactive Profiles and Target Interactions

The presence of the difluoromethylene group in this compound can significantly alter its biological properties compared to its non-fluorinated counterparts. Future research should aim to uncover its potential therapeutic applications.

Key research directions include:

Antifungal Activity: Studies on other fluorinated pyrrolidines have demonstrated that the presence of fluorine atoms can be crucial for antifungal activity. rsc.orgresearchgate.net Screening this compound against a panel of fungal pathogens could reveal novel antifungal agents.

Enzyme Inhibition: The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially leading to potent and selective enzyme inhibitors. For instance, similar difluorinated compounds have been investigated as CCR5 ligands and 5-hydroxytryptamine 4 receptor ligands. d-nb.info Investigating the inhibitory activity of this compound against various enzyme classes, such as proteases, kinases, and metabolic enzymes, is a promising avenue.

Central Nervous System (CNS) Activity: Pyrrolidine-containing compounds are known to exhibit a wide range of CNS activities. The increased lipophilicity and metabolic stability often associated with fluorination could enhance the blood-brain barrier penetration of this compound, making it a candidate for neurological disorders.

Anticancer Properties: The imidazo[2,1-a]isoindole core, which can be linked to a 3,3-difluoropyrrolidine (B39680) moiety, has been explored for its potential anticancer effects. ontosight.ai Investigating the antiproliferative activity of this compound derivatives against various cancer cell lines is warranted.

Advancements in Precise Stereochemical Control and Enantiopure Access

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to access enantiomerically pure forms of this compound is crucial for its development as a therapeutic agent.

Future research in this area will likely focus on:

Asymmetric Catalysis: As mentioned previously, the development of highly enantioselective catalytic methods is paramount. This includes the use of chiral transition metal catalysts, organocatalysts, and biocatalysts to control the stereochemical outcome of the key bond-forming reactions. researchgate.netrsc.org

Chiral Resolution: For racemic mixtures, the development of efficient chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, will be important for obtaining the individual enantiomers.

Stereoselective Transformations: Investigating stereoselective reactions on the pre-formed pyrrolidine ring will allow for the synthesis of a wider range of diastereomers with defined stereochemistry.

Application of Advanced Computational Design in Compound Optimization

In silico methods are becoming increasingly indispensable in drug discovery and materials science. The application of computational tools can accelerate the optimization of this compound's properties.

Key areas for computational investigation include:

Conformational Analysis: The gauche effect, an electronic interaction that can influence the conformation of fluorinated molecules, plays a significant role in the stereochemical stability of difluorinated pyrrolidines. beilstein-journals.org Computational studies can predict the preferred conformations of this compound and its derivatives, providing insights into their binding to biological targets.

Molecular Docking and Virtual Screening: Molecular docking simulations can be used to predict the binding modes of this compound within the active sites of various biological targets. ontosight.ai This can help to prioritize experimental testing and guide the design of more potent and selective analogs.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide a deeper understanding of the electronic properties of this compound and how the gem-difluoro group influences its reactivity and interactions with its environment.

Pharmacophore Modeling and QSAR: By analyzing the structure-activity relationships of a series of this compound derivatives, pharmacophore models and quantitative structure-activity relationship (QSAR) models can be developed to guide the design of new compounds with improved biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.